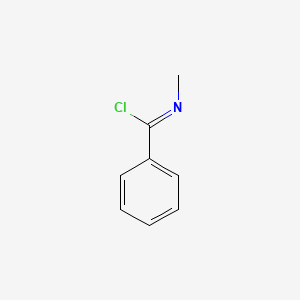

N-Methylbenzimidoyl chloride

説明

N-Methylbenzimidoyl chloride (CAS: [specific CAS number, if available]) is a reactive organochloride compound characterized by a benzimidoyl backbone substituted with a methyl group at the nitrogen atom. This structural feature distinguishes it from simpler imidoyl chlorides and benzoyl chlorides, imparting unique electronic and steric properties. It is primarily employed as an intermediate in organic synthesis, particularly in the formation of phosphorus-containing compounds such as mixed anhydrides and phosphonic acid esters .

The compound is synthesized through reactions involving substituted benzimidoyl precursors. For example, it reacts with dialkylphosphonates to generate mixed anhydrides of N-methylbenzimidic and phosphorus acid diesters, which undergo rearrangement to yield stable phosphonic acid derivatives . However, its reactivity is highly sensitive to reaction conditions and substituent effects, as demonstrated by failed attempts to prepare N-3-methyl analogues, which instead produce complex, tarry mixtures under standard conditions .

特性

CAS番号 |

72017-01-7 |

|---|---|

分子式 |

C8H8ClN |

分子量 |

153.61 g/mol |

IUPAC名 |

N-methylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChIキー |

KFVKPSOJAAJVSR-UHFFFAOYSA-N |

正規SMILES |

CN=C(C1=CC=CC=C1)Cl |

製品の起源 |

United States |

化学反応の分析

Nucleophilic Substitution Reactions

The chloride group in N-methylbenzimidoyl chloride undergoes nucleophilic substitution with a range of nucleophiles, forming stable imidoyl derivatives:

Mechanism : The reaction proceeds via a two-step process:

-

Nucleophilic attack at the electrophilic carbon adjacent to chlorine.

-

Elimination of HCl, stabilized by bases like triethylamine .

DFT studies confirm a planar transition state with partial negative charge development on the nucleophile.

Condensation with Hydrazines

This compound reacts exothermically with hydrazines to form tri-substituted amidrazones, as demonstrated by 1H NMR and HRMS data :

textPhC(Cl)=NMe + H₂NNMe₂ → PhC(NHMe)=NNMe₂ + HCl

-

Key Example : Reaction with 1,1-dimethylhydrazine in toluene yields N¹,N¹,N³-trimethylbenzamidrazone (94% yield) .

-

Solid-State Structure : X-ray crystallography reveals a planar amidrazone core stabilized by intramolecular hydrogen bonding (N–H···N distance: 2.12 Å) .

Acylation Reactions

The compound acts as an acylating agent, transferring the benzimidoyl group to nucleophiles:

| Substrate | Product Class | Application | Source |

|---|---|---|---|

| Alcohols | Imidate esters | Prodrug synthesis | |

| Thiols | Thioimidates | Coordination chemistry ligands | |

| Amines | Amidines | Bioactive molecule intermediates |

Kinetic Control : Reactions with primary amines favor mono-acylation at −20°C, while higher temperatures lead to bis-acylated byproducts.

Coordination Chemistry

This compound-derived amidrazones form complexes with transition metals:

text[RhCl₃(PhC(NHMe)=NNMe₂)] → Rh(III) complexes (λmax = 420 nm)

-

Applications : Catalytic C–H activation and asymmetric synthesis .

-

Spectroscopic Data : IR spectra show ν(C=N) at 1,620–1,650 cm⁻¹, confirming ligand coordination .

Industrial and Pharmacological Relevance

-

API Synthesis : Intermediate in antivirals and kinase inhibitors .

-

Scale-Up : Kilogram-scale reactions achieve >90% purity via short-path distillation .

-

Stability : Decomposes above 150°C; store under inert gas at −20°C .

This compound’s modular reactivity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis. Ongoing research focuses on enantioselective transformations and green chemistry applications .

類似化合物との比較

Table 1: Reaction Outcomes with Hydrazinium Reagents

| Compound | Reaction Outcome | Yield/Product Purity | Reference |

|---|---|---|---|

| Benzimidoyl chloride | Ylide formation | 72% yield | |

| This compound | Tarry mixtures | No isolable product |

Stability and Hydrolysis Resistance

The methyl group enhances stability against hydrolysis compared to unsubstituted imidoyl chlorides. For example:

- Benzoyl Chlorides : Highly susceptible to hydrolysis, even in moist air, forming benzoic acids.

- This compound : The methyl group and conjugated imine system reduce electrophilicity, slowing hydrolysis. This stability enables its use in anhydrous, multi-step syntheses (e.g., phosphorus ester formation) .

Electronic and Steric Effects of Substituents

The N-methyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, as seen in failed ylide syntheses .

- Electronic Effects : The methyl group donates electron density via resonance, reducing the electrophilicity of the carbonyl group compared to electron-withdrawing substituents (e.g., nitro groups).

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Key Reactivity Feature |

|---|---|---|

| This compound | N-CH₃ | Reduced electrophilicity, steric hindrance |

| Benzimidoyl chloride | None | Higher electrophilicity, faster reactions |

| Benzoyl chloride | - | Extreme electrophilicity, rapid hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。